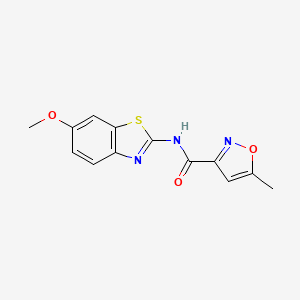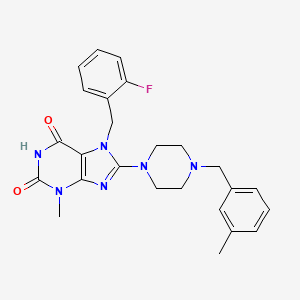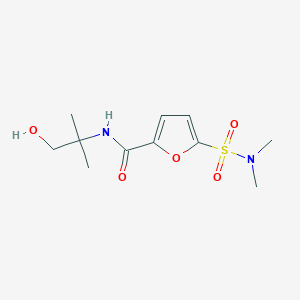
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide, commonly known as DMSF, is a chemical compound that has been widely used in scientific research for its unique properties. DMSF is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
DMSF has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a stabilizer for proteins and enzymes, and as a cryoprotectant for cells and tissues. DMSF has also been used in the study of cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of DMSF is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. DMSF has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. DMSF has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMSF has a wide range of biochemical and physiological effects, including the stabilization of proteins and enzymes, the modulation of cellular signaling pathways, and the inhibition of HDACs. DMSF has also been found to have anti-inflammatory and anti-cancer properties. In addition, DMSF has been used as a cryoprotectant for cells and tissues, where it helps to prevent damage during freezing and thawing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMSF in lab experiments is its ability to stabilize proteins and enzymes, which can be useful in a variety of biochemical assays. DMSF is also relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using DMSF, including its potential toxicity and its tendency to form crystals, which can interfere with some assays.
Orientations Futures
There are many potential future directions for the use of DMSF in scientific research. One area of interest is the development of new compounds based on the structure of DMSF, which may have improved properties and new applications. Another area of interest is the study of the mechanism of action of DMSF, which could lead to the discovery of new targets for drug development. Finally, there is also potential for the use of DMSF in clinical applications, such as the treatment of cancer or inflammatory diseases.
Méthodes De Synthèse
The synthesis of DMSF involves the reaction of 5-hydroxymethylfurfural (HMF) with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWCYIPQJWXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

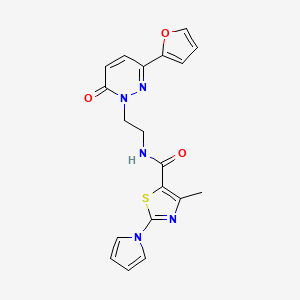
![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)
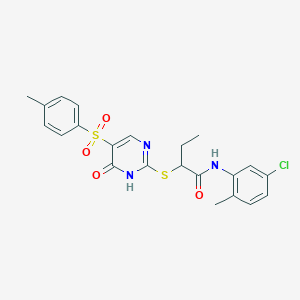
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)
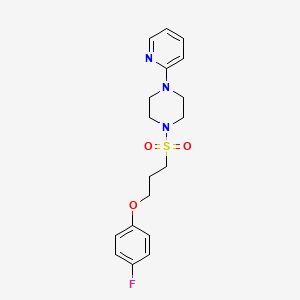


![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)
![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)
